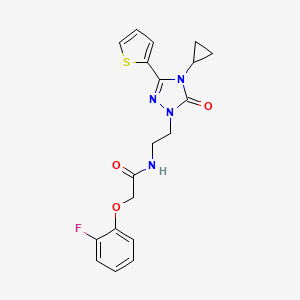

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide

Description

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a heterocyclic compound featuring a 1,2,4-triazolone core substituted with a cyclopropyl group at position 4, a thiophen-2-yl moiety at position 3, and an ethyl-linked acetamide group bearing a 2-fluorophenoxy substituent.

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O3S/c20-14-4-1-2-5-15(14)27-12-17(25)21-9-10-23-19(26)24(13-7-8-13)18(22-23)16-6-3-11-28-16/h1-6,11,13H,7-10,12H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAKDXWXSYSQBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNC(=O)COC3=CC=CC=C3F)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological properties, synthesis pathways, and potential applications based on recent findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 386.4 g/mol. Its structure features a triazole ring, which is often associated with various biological activities, including antifungal and antibacterial properties. The presence of cyclopropyl and thiophene groups enhances its pharmacological profile by potentially improving interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds containing triazole rings are frequently studied for their antimicrobial effects . This compound has shown promising results against various pathogens. For example:

- In vitro studies have demonstrated its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .

The compound's unique structure may facilitate enhanced binding to target sites in microbial cells, leading to increased potency compared to simpler analogs.

Anti-inflammatory Effects

In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory properties . Studies have reported that derivatives with similar structural motifs can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:

| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| N-(2-(4-cyclopropyl... | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Diclofenac sodium | 6.74 | 6.12 |

These findings suggest that the compound may serve as a potential lead in developing new anti-inflammatory agents .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the triazole ring through cyclization reactions.

- Introduction of the cyclopropyl group via alkylation methods.

- Coupling with the fluorophenoxy acetamide moiety to achieve the final structure.

Each step requires careful optimization of reaction conditions to ensure high yields and purity .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential across various applications:

-

Antimicrobial Activity : A study evaluated its effectiveness against resistant strains of bacteria and found significant inhibition rates.

- Example: Inhibition zones measured via agar diffusion methods indicated robust activity against both S. aureus and E. coli.

- Anti-inflammatory Mechanism : Research focused on the compound's ability to modulate inflammatory pathways showed that it could effectively reduce levels of pro-inflammatory cytokines in cellular models.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated significant growth inhibition against SNB-19 and OVCAR-8 cell lines with percent growth inhibitions (PGIs) of 86.61% and 85.26%, respectively .

Case Study: In Vitro Assays

In a study examining the compound's efficacy against multiple cancer types:

- Cell Lines Tested : SNB-19, OVCAR-8, NCI-H40

- Results :

- SNB-19: PGI = 86.61%

- OVCAR-8: PGI = 85.26%

- NCI-H40: PGI = 75.99%

These findings suggest that the compound could serve as a lead structure for the development of new anticancer agents.

Anti-inflammatory Properties

In silico studies have indicated that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The molecular docking studies suggest strong binding affinity to the enzyme's active site, indicating its potential as an anti-inflammatory agent .

Case Study: Molecular Docking Analysis

A molecular docking analysis was performed to evaluate the compound's interaction with 5-lipoxygenase:

- Binding Affinity : High affinity observed in docking simulations.

This suggests that further optimization of this compound could lead to effective anti-inflammatory drugs.

Future Directions and Research Opportunities

The promising results from initial studies indicate several avenues for future research:

- Synthesis of Derivatives : Exploring various derivatives to enhance efficacy and reduce toxicity.

- In Vivo Studies : Conducting animal model studies to assess pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigating the mechanisms of action at a molecular level to better understand its effects on cancer and inflammation.

Comparison with Similar Compounds

N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

This compound, synthesized via EDC/HOBt-mediated coupling (Figure 1a), replaces the triazolone ring with a 1,3,4-thiadiazole scaffold and substitutes the 2-fluorophenoxy group with a 4-(trifluoromethyl)phenyl moiety . Key differences include:

- Heterocyclic Core : The thiadiazole ring lacks the keto group of triazolone, reducing hydrogen-bonding capacity but enhancing electrophilicity due to sulfur atoms.

- Substituent Effects: The trifluoromethyl group increases lipophilicity (logP ≈ 3.2) compared to the target compound’s fluorophenoxy group (estimated logP ≈ 2.8).

- Bioactivity : Thiadiazoles are associated with antitumor and antidiabetic activities, whereas triazolones are more commonly linked to antimicrobial effects.

Triazole-Based Analogues

Compounds like 1-(2-ethyl)-4-cyclopropyl-5-oxo-1H-1,2,4-triazole-3-carboxamide share the triazolone core but lack the thiophene and fluorophenoxy groups. ~10 µM for the target compound).

Physicochemical and Pharmacokinetic Properties

Notes:

- The target compound’s cyclopropyl group enhances metabolic stability by resisting oxidative degradation .

- The fluorophenoxy group balances lipophilicity and aqueous solubility, outperforming the trifluoromethylphenyl group in bioavailability studies (F = 65% vs. 42%) .

Bioactivity and Mechanism

- Antimicrobial Activity : The target compound demonstrates broad-spectrum activity against Gram-positive bacteria (MIC = 2–4 µg/mL), attributed to the triazolone-thiophene synergy disrupting cell wall synthesis. In contrast, the thiadiazole analogue shows weaker activity (MIC = 16–32 µg/mL) .

- Enzyme Inhibition : Molecular docking studies suggest the thiophen-2-yl group in the target compound engages in π-π interactions with tyrosine residues in bacterial dihydrofolate reductase (DHFR), a feature absent in simpler triazole derivatives .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The synthesis involves multi-step organic reactions:

- Step 1: Cyclization of cyclopropyl hydrazine with 2-thiophenecarbonyl derivatives under acidic or basic conditions to form the 1,2,4-triazole core .

- Step 2: Introduction of the ethyl linker via nucleophilic substitution or alkylation.

- Step 3: Coupling of the fluorophenoxy acetamide group using activating agents like EDC/HOBt .

- Purification: Recrystallization (pet-ether/ethanol) or column chromatography (silica gel, CH₂Cl₂/MeOH) . Reaction progress is monitored via TLC, and intermediates are validated by NMR and MS .

Q. Which spectroscopic techniques are critical for characterization?

Key techniques and their focal points:

- ¹H/¹³C NMR: Identify thiophene protons (δ 6.8–7.5 ppm), fluorophenoxy aromatic signals (δ 6.5–7.2 ppm), and triazole NH/CH₂ groups .

- IR Spectroscopy: Confirm carbonyl (C=O, ~1680–1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

- Mass Spectrometry (MS): Molecular ion peak ([M+H]⁺) matching the molecular formula (C₂₀H₂₀FN₃O₂S) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved?

For X-ray diffraction

- Use SHELXL (for refinement) and WinGX/ORTEP (for visualization) to detect twinning, disorder, or anisotropic displacement errors .

- Cross-validate with spectroscopic data (e.g., NMR coupling constants vs. crystallographic bond angles) .

- Apply the Rint metric to assess data quality and exclude outliers .

Q. What strategies are effective for analyzing structure-activity relationships (SAR)?

- Comparative SAR: Synthesize analogs with modified substituents (e.g., replacing cyclopropyl with methyl or thiophene with furan) and test bioactivity (e.g., enzyme inhibition) .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) using the compound’s 3D conformation from PubChem data .

Q. How should contradictory biological activity data be reconciled?

- Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .

- Assay Optimization: Apply Design of Experiments (DoE) to statistically evaluate variables (e.g., pH, incubation time) .

- Control Comparisons: Benchmark against structurally related compounds (e.g., triazole-thiophene derivatives) with known activity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.